N''-(4-Nitrophenyl)-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide
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Overview
Description
N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide is a complex organic compound that features a nitrophenyl group, a cyclohexa-2,4-dien-1-ylidene moiety, and a benzenecarbohydrazonohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrophenyl group: This can be achieved through nitration of a benzene derivative.
Cyclohexa-2,4-dien-1-ylidene formation: This step may involve the use of dienes and dienophiles in a Diels-Alder reaction.
Hydrazone formation: The final step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazonohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide can undergo several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Various substituents can be introduced into the benzene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazide analogs: Compounds with similar structures but different substituents.
Hydrazonohydrazides: A class of compounds with similar hydrazone linkages.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group.
Uniqueness
N’‘-(4-Nitrophenyl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)benzenecarbohydrazonohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
144256-06-4 |
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Molecular Formula |
C19H15N5O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O3/c25-18-9-5-4-8-17(18)21-23-19(14-6-2-1-3-7-14)22-20-15-10-12-16(13-11-15)24(26)27/h1-13,20,25H |
InChI Key |
UIHNGNFVMFCECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3O |
Origin of Product |
United States |
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